
6-Chloro-3-fluoro-4-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-fluoro-4-methyl-2-Pyridinamine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-fluoro-4-methyl-2-Pyridinamine typically involves the introduction of chlorine, fluorine, and methyl groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with chlorinating and fluorinating agents under controlled conditions. For example, starting with 2-chloro-3-fluoropyridine, the methyl group can be introduced using a methylating agent such as methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of 6-chloro-3-fluoro-4-methyl-2-Pyridinamine may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity. The use of advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality control of the compound .
化学反应分析
Types of Reactions
6-chloro-3-fluoro-4-methyl-2-Pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
6-chloro-3-fluoro-4-methyl-2-Pyridinamine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its ability to form stable and bioactive compounds.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides, providing effective control of pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials with specific properties such as conductivity and fluorescence.
作用机制
The mechanism of action of 6-chloro-3-fluoro-4-methyl-2-Pyridinamine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. For instance, in pharmaceuticals, it may inhibit or activate certain enzymes, resulting in therapeutic effects .
相似化合物的比较
Similar Compounds
- 5-chloro-3-fluoro-N-methyl-2-pyridinamine
- 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride
- 2-chloro-6-methyl-4-(trifluoromethyl)pyridine
Uniqueness
6-chloro-3-fluoro-4-methyl-2-Pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and methyl groups enhances its reactivity and stability, making it a valuable compound in various applications .
属性
分子式 |
C6H6ClFN2 |
|---|---|
分子量 |
160.58 g/mol |
IUPAC 名称 |
6-chloro-3-fluoro-4-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6ClFN2/c1-3-2-4(7)10-6(9)5(3)8/h2H,1H3,(H2,9,10) |
InChI 键 |
VTYGCVIRNJLCEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1F)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


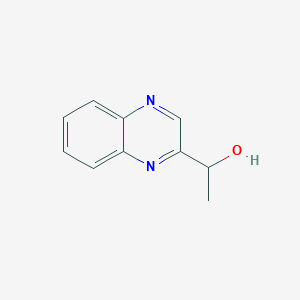

![Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936455.png)

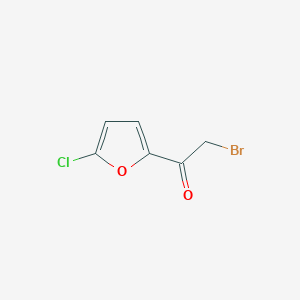
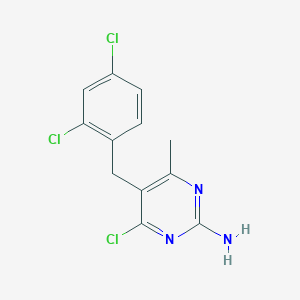
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B13936476.png)
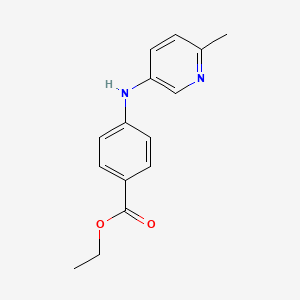
![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)
![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
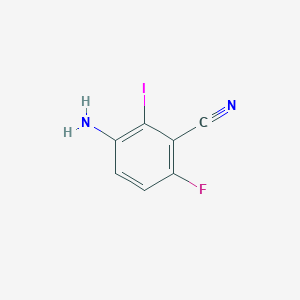
![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)
